molecular formula C9H12 B14396817 1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene CAS No. 89454-82-0

1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene

Katalognummer: B14396817
CAS-Nummer: 89454-82-0
Molekulargewicht: 120.19 g/mol
InChI-Schlüssel: RMVABVXSKJMWNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene is an organic compound belonging to the class of cycloalkenes. This compound features a cyclopentene ring with ethenyl, methyl, and methylidene substituents. Its unique structure makes it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can optimize the reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentene: A simpler cycloalkene with a single double bond.

    1-Methylcyclopentene: A cyclopentene derivative with a methyl substituent.

    1,3-Butadiene: A diene that can undergo similar cyclization reactions.

Uniqueness

1-Ethenyl-4-methyl-5-methylidenecyclopent-1-ene is unique due to its combination of ethenyl, methyl, and methylidene substituents on the cyclopentene ring. This structural complexity provides distinct chemical properties and reactivity compared to simpler cycloalkenes.

Eigenschaften

CAS-Nummer

89454-82-0

Molekularformel

C9H12

Molekulargewicht

120.19 g/mol

IUPAC-Name

1-ethenyl-4-methyl-5-methylidenecyclopentene

InChI

InChI=1S/C9H12/c1-4-9-6-5-7(2)8(9)3/h4,6-7H,1,3,5H2,2H3

InChI-Schlüssel

RMVABVXSKJMWNH-UHFFFAOYSA-N

Kanonische SMILES

CC1CC=C(C1=C)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.